Etamycin

Descripción

Propiedades

IUPAC Name |

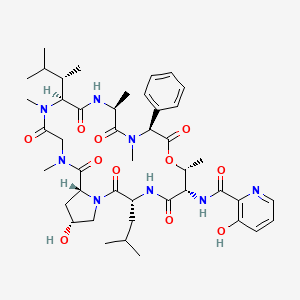

3-hydroxy-N-[(3R,6S,7R,10S,13S,16S,22R,24R)-24-hydroxy-7,11,13,17,20-pentamethyl-16-[(2S)-3-methylbutan-2-yl]-3-(2-methylpropyl)-2,5,9,12,15,18,21-heptaoxo-10-phenyl-8-oxa-1,4,11,14,17,20-hexazabicyclo[20.3.0]pentacosan-6-yl]pyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H62N8O11/c1-23(2)19-30-42(60)52-21-29(53)20-31(52)43(61)49(8)22-33(55)50(9)36(25(5)24(3)4)40(58)46-26(6)41(59)51(10)37(28-15-12-11-13-16-28)44(62)63-27(7)34(38(56)47-30)48-39(57)35-32(54)17-14-18-45-35/h11-18,23-27,29-31,34,36-37,53-54H,19-22H2,1-10H3,(H,46,58)(H,47,56)(H,48,57)/t25-,26-,27+,29+,30+,31+,34-,36-,37-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SATIISJKSAELDC-ZIOPZPSVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(=O)NC(C(=O)N2CC(CC2C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)O1)C3=CC=CC=C3)C)C)C(C)C(C)C)C)C)O)CC(C)C)NC(=O)C4=C(C=CC=N4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H](C(=O)N[C@@H](C(=O)N2C[C@@H](C[C@@H]2C(=O)N(CC(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)O1)C3=CC=CC=C3)C)C)[C@@H](C)C(C)C)C)C)O)CC(C)C)NC(=O)C4=C(C=CC=N4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H62N8O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001028203 | |

| Record name | Etamycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001028203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

879.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

299-20-7 | |

| Record name | Etamycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000299207 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Etamycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001028203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETAMYCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PAF72P8T3G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Viridogrisein: A Technical Guide to its Discovery, History, and Core Scientific Data

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Viridogrisein, a group B streptogramin antibiotic. It covers its discovery and historical context, detailed experimental protocols for its isolation and characterization, quantitative data on its biological activity, and a molecular-level understanding of its mechanism of action and regulation.

Executive Summary

Viridogrisein is a cyclic depsipeptide antibiotic produced by several species of Streptomyces. As a member of the streptogramin B class, it exhibits potent bacteriostatic activity against a range of Gram-positive bacteria. A hallmark of Viridogrisein is its synergistic bactericidal activity when combined with group A streptogramins, such as Griseoviridin. This synergy makes the combination a powerful agent against multi-drug resistant pathogens. This guide will delve into the scientific intricacies of Viridogrisein, presenting key data and methodologies for researchers in the field of antibiotic discovery and development.

Discovery and History

The discovery of Viridogrisein is rooted in the "golden age" of antibiotic discovery, a period marked by the intensive screening of soil microorganisms for novel antimicrobial compounds.

Synergistic Action: A pivotal moment in the history of Viridogrisein was the discovery of its synergistic relationship with Griseoviridin. Researchers observed that the combination of these two individually bacteriostatic compounds resulted in a potent bactericidal effect.[1] This synergy is a defining characteristic of streptogramin antibiotics and has been a key driver for their development.

Recent Developments: In recent years, research has continued to uncover new analogs of Viridogrisein. A 2024 study led to the isolation and characterization of five new viridogriseins (B-F) from Streptomyces niveoruber, highlighting the ongoing potential for discovering novel derivatives with potentially improved properties.

Physicochemical Properties and Structure

Viridogrisein is a cyclic octadepsipeptide. Its structure has been elucidated using a combination of spectroscopic techniques, including mass spectrometry and nuclear magnetic resonance (NMR), as well as chemical degradation and chiral analysis methods like the advanced Marfey's method.

Biological Activity

Viridogrisein's primary biological activity is its ability to inhibit bacterial protein synthesis. It is most effective against Gram-positive bacteria. Its activity is significantly enhanced when used in combination with a group A streptogramin.

Antibacterial Spectrum

The following table summarizes the available quantitative data on the antibacterial activity of Viridogrisein and its combination with Griseoviridin.

| Organism | Compound/Combination | MIC (µg/mL) | IC50 (µM) | Reference |

| Staphylococcus aureus | Viridogrisein | - | 0.28 | |

| Staphylococcus aureus | Viridogrisein B | - | 4.25 | |

| Staphylococcus aureus | Viridogrisein C | - | 2.31 | |

| Staphylococcus aureus | Viridogrisein D | - | 3.97 | |

| Staphylococcus aureus | Viridogrisein B + Griseoviridin | - | 1.47 (calculated) | |

| Staphylococcus aureus | Viridogrisein C + Griseoviridin | - | 0.47 (calculated) | |

| Staphylococcus aureus | Viridogrisein D + Griseoviridin | - | 1.37 (calculated) |

Note: MIC (Minimum Inhibitory Concentration) values are the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation. IC50 (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of Viridogrisein.

Fermentation and Isolation of Viridogrisein

The following protocol is based on the methods described for the isolation of Viridogrisein and its analogs from Streptomyces niveoruber.

1. Culture Preparation:

-

Inoculate a suitable liquid medium (e.g., TSB medium) with a fresh culture of the producing Streptomyces strain.

-

Incubate the culture at 30°C with shaking for 2-3 days to generate a seed culture.

-

Use the seed culture to inoculate larger fermentation flasks containing the same medium.

-

Continue incubation for 5-7 days at 30°C with shaking.

2. Extraction:

-

Separate the mycelium from the culture broth by centrifugation.

-

Extract the supernatant with an equal volume of ethyl acetate.

-

Extract the mycelial pellet with acetone.

-

Combine the organic extracts and evaporate to dryness under reduced pressure to obtain the crude extract.

3. Purification:

-

Dissolve the crude extract in a minimal volume of methanol.

-

Subject the extract to size-exclusion chromatography on a Sephadex LH-20 column, eluting with methanol.

-

Monitor the fractions for antibacterial activity using a bioassay (e.g., against Staphylococcus aureus).

-

Pool the active fractions and further purify using reversed-phase high-performance liquid chromatography (HPLC) with a C18 column and a water/acetonitrile gradient.

Structural Elucidation

1. Mass Spectrometry:

-

Determine the molecular weight and elemental composition of the purified compound using high-resolution electrospray ionization mass spectrometry (HR-ESI-MS).

2. NMR Spectroscopy:

-

Acquire one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR spectra in a suitable deuterated solvent (e.g., DMSO-d₆) to elucidate the planar structure.

3. Chiral Analysis (Advanced Marfey's Method):

-

Hydrolyze the peptide antibiotic with 6 M HCl.

-

Derivatize the resulting amino acid hydrolysate with 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (L-FDAA) or its D-enantiomer.

-

Analyze the derivatized amino acids by HPLC and compare their retention times with those of derivatized standard amino acids to determine the absolute stereochemistry.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

1. Preparation of Antibiotic Solutions:

-

Prepare a stock solution of Viridogrisein (and Griseoviridin if testing synergy) in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the antibiotic(s) in a 96-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).

2. Inoculum Preparation:

-

Grow the test bacterium overnight in the appropriate broth medium.

-

Dilute the overnight culture to achieve a standardized inoculum density (e.g., 5 x 10⁵ CFU/mL).

3. Incubation:

-

Add the standardized bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions.

-

Include a growth control (no antibiotic) and a sterility control (no bacteria).

-

Incubate the plate at 37°C for 18-24 hours.

4. Reading the Results:

-

The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the bacterium.

Biosynthesis and Regulation

Viridogrisein is synthesized by a nonribosomal peptide synthetase (NRPS) machinery encoded by a large biosynthetic gene cluster (BGC).

Viridogrisein Biosynthesis Pathway

The biosynthesis of Viridogrisein involves the sequential addition of amino acid precursors by a multi-modular NRPS enzyme.

References

Etamycin Production by Streptomyces griseoviridus: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Etamycin, also known as viridogrisein, is a non-ribosomally synthesized peptide antibiotic belonging to the streptogramin B family. It exhibits potent antibacterial activity, particularly against Gram-positive bacteria. While the topic of interest specifies Streptomyces griseus, a comprehensive review of scientific literature reveals that the primary producer of this compound is, in fact, Streptomyces griseoviridus.[1][2] Streptomyces griseus is renowned for its production of the aminoglycoside antibiotic streptomycin.[3][4][5] This guide will, therefore, focus on the well-documented production of this compound by Streptomyces griseoviridus, providing a detailed technical overview of its biosynthesis, regulation, and production methodologies. This information will serve as a critical resource for researchers and professionals involved in natural product discovery and antibiotic development.

This compound Biosynthesis: A Non-Ribosomal Peptide Synthetase (NRPS) Pathway

This compound is assembled by a large, multi-enzyme complex known as a non-ribosomal peptide synthetase (NRPS). Unlike ribosomal protein synthesis, NRPS pathways are independent of messenger RNA and can incorporate non-proteinogenic amino acids, leading to a high degree of structural diversity.

The biosynthetic gene cluster responsible for this compound (viridogrisein, VG) production in Streptomyces griseoviridus is the sgv cluster, spanning a 105 kb region of DNA. This cluster contains 36 open reading frames (ORFs), including four NRPS genes that orchestrate the assembly of the this compound peptide backbone. The biosynthesis of this compound is a multi-step process involving the sequential condensation of specific amino acid precursors. Precursor feeding studies have identified several amino acids that are incorporated into the this compound structure, including L-leucine and L-methionine.

The core structure of this compound is a cyclic depsipeptide, characterized by both peptide and ester bonds. The NRPS machinery is organized into modules, with each module responsible for the activation, modification (optional), and incorporation of a single amino acid into the growing peptide chain. The final cyclization and release of the mature this compound molecule are catalyzed by a terminal thioesterase (TE) domain within the NRPS complex.

Regulatory Network of this compound Biosynthesis

The production of this compound in Streptomyces griseoviridus is tightly regulated by a complex signaling cascade that ensures its synthesis occurs at the appropriate stage of the bacterial life cycle. This regulatory network involves small diffusible signaling molecules and pathway-specific transcriptional activators.

A key component of this regulation is a γ-butyrolactone (GBL)-like signaling molecule. Genes sgvA, sgvB, sgvC, and sgvK within the sgv cluster are likely involved in the biosynthesis of this GBL molecule. At a critical concentration, this signaling molecule binds to a specific receptor protein, which in turn derepresses or activates the expression of pathway-specific activator genes.

In the case of this compound biosynthesis, two Streptomyces antibiotic regulatory protein (SARP) family positive regulators, SgvR2 and SgvR3, are key biosynthetic activators. These SARPs bind to promoter regions of the this compound biosynthetic genes, switching on their transcription and initiating the production of the antibiotic. This hierarchical regulatory system allows the bacterium to coordinate the energetically expensive process of antibiotic production with its growth and developmental state.

Fermentation and Production of this compound

The production of this compound by Streptomyces griseoviridus is typically carried out via submerged fermentation. The composition of the fermentation medium and the culture conditions play a crucial role in the yield of the antibiotic. While specific, comprehensive optimization data for this compound is limited, studies on Streptomyces fermentation provide a general framework for enhancing production.

Table 1: Factors Influencing this compound Production in Streptomyces griseoviridus

| Parameter | Condition/Component | Effect on this compound Yield | Reference(s) |

| Carbon Source | Starch, Glucose | Generally support good growth and secondary metabolite production in Streptomyces. | |

| Nitrogen Source | Peptone, Yeast Extract, Specific Amino Acids | Can significantly influence the production of congeners and overall yield. | |

| pH | Neutral to slightly alkaline (pH 7.0-8.0) | Optimal for growth and antibiotic production in many Streptomyces species. | |

| Temperature | 28-30°C | Mesophilic range typical for Streptomyces cultivation. | |

| Aeration | High agitation and aeration | Essential for the aerobic metabolism of Streptomyces. | |

| Precursor Amino Acids | Addition of specific amino acids (e.g., proline) | Can lead to the production of different this compound congeners. |

One study reported a maximum yield of viridogrisein (this compound) of 31.56 ± 0.51 μg/mL after 108 hours of fermentation. Overexpression of specific transporter genes (sgvT1 and sgvT2) involved in this compound efflux has been shown to increase titers approximately 3-fold compared to the wild-type strain.

Experimental Protocols

The following sections provide generalized yet detailed methodologies for the key stages of this compound production, based on established protocols for Streptomyces and non-ribosomal peptide production.

Cultivation of Streptomyces griseoviridus

A standard protocol for the cultivation of Streptomyces griseoviridus involves a two-stage fermentation process: a seed culture to generate sufficient biomass, followed by a production culture to induce antibiotic synthesis.

References

- 1. Identification of the biosynthetic gene cluster and regulatory cascade for the synergistic antibacterial antibiotics griseoviridin and viridogrisein in Streptomyces griseoviridis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Congeners of this compound produced by Streptomyces griseoviridus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification and utilization of two important transporters: SgvT1 and SgvT2, for griseoviridin and viridogrisein biosynthesis in Streptomyces griseoviridis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [Production of griseoviridin and this compound by the new culture, Streptomyces albolongus] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. interesjournals.org [interesjournals.org]

An In-depth Technical Guide to the Chemical Structure of Etamycin A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etamycin A, also known as Viridogrisein, is a member of the streptogramin A family of antibiotics.[1][2][3][4] It is a cyclic depsipeptide, meaning its structure contains both peptide and ester linkages in a ring.[1] First isolated from Streptomyces griseus, this compound A has demonstrated significant activity against Gram-positive bacteria. This guide provides a detailed overview of the chemical structure of this compound A, the experimental methodologies used for its elucidation, and key structural data.

Core Chemical Structure

The chemical structure of this compound A is complex, featuring a 25-membered macrocyclic ring. This ring is composed of eight amino acid residues and one hydroxy acid, linked by seven amide bonds and one ester bond. The constituent amino acids include both proteinogenic and non-proteinogenic residues, some of which are N-methylated.

Molecular Formula: C₄₄H₆₂N₈O₁₁

Molecular Weight: 879.0 g/mol

IUPAC Name: 3-hydroxy-N-[(3R,6S,7R,10S,13S,16S,22R,24R)-24-hydroxy-7,11,13,17,20-pentamethyl-16-[(2S)-3-methylbutan-2-yl]-3-(2-methylpropyl)-2,5,9,12,15,18,21-heptaoxo-10-phenyl-8-oxa-1,4,11,14,17,20-hexazabicyclo[20.3.0]pentacosan-6-yl]pyridine-2-carboxamide

Synonyms: Viridogrisein I, this compound, Neoviridogrisein IV

Caption: Simplified 2D representation of the this compound A chemical structure highlighting the macrocyclic depsipeptide core and constituent residues.

Quantitative Structural Data

Precise bond lengths and angles for this compound A would be best determined by X-ray crystallography. However, to date, a publicly available crystal structure of this compound A has not been identified. The most accurate quantitative data currently available comes from Nuclear Magnetic Resonance (NMR) spectroscopy.

NMR Spectroscopic Data

The following table summarizes the ¹H and ¹³C NMR chemical shifts for this compound A, as reported in the literature, providing insight into the electronic environment of each atom.

| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) |

| 3-Hydroxypicolinic Acid | ||

| 2' | 164.5 | |

| 3' | 162.1 | |

| 4' | 123.0 | 7.35 (dd, J=8.5, 1.5 Hz) |

| 5' | 140.2 | 8.15 (dd, J=4.5, 1.5 Hz) |

| 6' | 120.7 | 7.30 (dd, J=8.5, 4.5 Hz) |

| L-Threonine | ||

| α-CH | 58.9 | 4.90 (d, J=9.5 Hz) |

| β-CH | 67.5 | 4.75 (m) |

| γ-CH₃ | 19.8 | 1.25 (d, J=6.5 Hz) |

| D-Leucine | ||

| α-CH | 53.2 | 4.60 (m) |

| β-CH₂ | 41.5 | 1.70 (m), 1.60 (m) |

| γ-CH | 24.8 | 1.80 (m) |

| δ-CH₃ | 22.9, 21.5 | 0.95 (d, J=6.5 Hz), 0.90 (d, J=6.5 Hz) |

| 4-Hydroxy-D-proline | ||

| α-CH | 59.8 | 4.50 (t, J=8.0 Hz) |

| β-CH₂ | 38.1 | 2.20 (m), 2.05 (m) |

| γ-CH | 70.2 | 4.65 (m) |

| δ-CH₂ | 55.4 | 3.80 (m), 3.60 (m) |

| N-Methyl-L-alanine | ||

| α-CH | 57.1 | 5.20 (q, J=7.0 Hz) |

| β-CH₃ | 15.2 | 1.40 (d, J=7.0 Hz) |

| N-CH₃ | 30.1 | 3.10 (s) |

| N,β-Dimethyl-L-leucine | ||

| α-CH | 62.3 | 4.80 (d, J=10.0 Hz) |

| β-CH | 36.4 | 2.30 (m) |

| γ-CH₂ | 29.8 | 1.50 (m), 1.30 (m) |

| δ-CH | 25.1 | 1.90 (m) |

| ε-CH₃ | 23.1, 21.2 | 1.00 (d, J=6.5 Hz), 0.85 (d, J=6.5 Hz) |

| N-CH₃ | 31.5 | 2.80 (s) |

| L-Alanine | ||

| α-CH | 49.5 | 4.70 (q, J=7.0 Hz) |

| β-CH₃ | 18.2 | 1.35 (d, J=7.0 Hz) |

| L-Phenylalanine | ||

| α-CH | 55.6 | 5.60 (t, J=8.0 Hz) |

| β-CH₂ | 37.8 | 3.30 (dd, J=14.0, 8.0 Hz), 3.10 (dd, J=14.0, 8.0 Hz) |

| γ-C | 136.5 | |

| δ-CH | 129.2 | 7.25 (m) |

| ε-CH | 128.4 | 7.25 (m) |

| ζ-CH | 126.8 | 7.25 (m) |

Experimental Protocols for Structure Elucidation

The determination of this compound A's structure has historically relied on a combination of chemical degradation, and more recently, advanced spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of complex natural products like this compound A in solution.

Objective: To determine the connectivity of atoms and the stereochemistry of the molecule.

Methodology:

-

Sample Preparation: A purified sample of this compound A is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃), to a concentration suitable for NMR analysis (typically 1-10 mg/mL).

-

1D NMR Spectra Acquisition:

-

¹H NMR spectra are acquired to identify the chemical shifts and coupling constants of all proton nuclei.

-

¹³C NMR spectra are acquired to identify the chemical shifts of all carbon nuclei.

-

-

2D NMR Spectra Acquisition: A suite of 2D NMR experiments is performed to establish correlations between nuclei:

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system, crucial for tracing out the amino acid spin systems.

-

TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system, aiding in the identification of complete amino acid residues.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is essential for connecting the individual amino acid fragments and establishing the sequence.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about protons that are close in space, which is critical for determining the three-dimensional conformation and stereochemistry of the molecule.

-

-

Data Analysis: The collected spectra are processed and analyzed to piece together the structure. Chemical shifts, coupling constants, and cross-peak information are used to assign all proton and carbon signals and to determine the sequence of the amino acid residues and the location of the ester linkage.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and the elemental composition of this compound A, and its fragmentation pattern can help to confirm the sequence of the amino acid residues.

Objective: To determine the accurate mass and elemental formula of the molecule and to obtain fragmentation data to support the structural assignment.

Methodology:

-

Sample Preparation: A dilute solution of purified this compound A is prepared in a suitable solvent, often a mixture of water and acetonitrile with a small amount of formic acid to promote ionization.

-

Ionization: The sample is introduced into the mass spectrometer and ionized, typically using Electrospray Ionization (ESI), which is a soft ionization technique that keeps the molecule intact.

-

High-Resolution Mass Spectrometry (HRMS): The mass-to-charge ratio (m/z) of the molecular ion (e.g., [M+H]⁺) is measured with high accuracy. This allows for the unambiguous determination of the elemental formula (C₄₄H₆₂N₈O₁₁).

-

Tandem Mass Spectrometry (MS/MS):

-

The molecular ion of this compound A is selected in the first stage of the mass spectrometer.

-

The selected ion is then subjected to collision-induced dissociation (CID), where it collides with an inert gas, causing it to fragment.

-

The resulting fragment ions are analyzed in the second stage of the mass spectrometer.

-

-

Fragmentation Analysis: The masses of the fragment ions are analyzed to deduce the sequence of the amino acid residues. The fragmentation of the cyclic structure can be complex, but characteristic losses of amino acid residues can often be observed, providing confirmatory evidence for the structure determined by NMR.

Caption: A typical experimental workflow for the structural elucidation of this compound A.

Biosynthesis of this compound A

This compound A is synthesized by a multi-enzyme complex known as a Non-Ribosomal Peptide Synthetase (NRPS). This enzymatic machinery assembles the molecule in a stepwise fashion, incorporating and modifying the constituent amino acids without the use of ribosomes and messenger RNA.

The biosynthesis involves the activation of the amino acid precursors as adenylates, their tethering to the NRPS enzyme via thioester linkages, and their sequential condensation to form the peptide backbone. The process also includes modifications such as N-methylation and the formation of the ester bond, followed by cyclization to release the final product.

Caption: A simplified schematic of the Non-Ribosomal Peptide Synthesis (NRPS) pathway for this compound A.

Conclusion

The chemical structure of this compound A is a testament to the complex biosynthetic capabilities of microorganisms. Its unique cyclic depsipeptide architecture, containing a variety of non-standard amino acids, is central to its biological activity. While the precise three-dimensional arrangement at the level of individual bond lengths and angles awaits elucidation by X-ray crystallography, a detailed understanding of its connectivity and solution-state conformation has been achieved through advanced NMR and mass spectrometry techniques. This comprehensive structural knowledge is invaluable for researchers in natural product chemistry, medicinal chemistry, and drug development, providing a foundation for future efforts in analog synthesis, mode-of-action studies, and the development of novel antibacterial agents.

References

An In-depth Technical Guide on the Core Mechanism of Action of Etamycin in Bacteria

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etamycin, a member of the streptogramin A family of antibiotics, is a potent inhibitor of bacterial protein synthesis. This guide provides a detailed technical overview of its mechanism of action, focusing on its molecular interactions with the bacterial ribosome, the quantitative aspects of its activity, and the mechanisms by which bacteria develop resistance. Detailed experimental protocols for key assays and visualizations of the underlying molecular pathways are included to support further research and drug development efforts.

Core Mechanism of Action: Inhibition of Protein Synthesis

This compound exerts its bacteriostatic and, at higher concentrations, bactericidal effects by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis. Specifically, this compound binds to the 50S large ribosomal subunit, effectively stalling the process of translation.

The binding of this compound to the 50S subunit occurs at or near the peptidyl transferase center (PTC), the active site responsible for catalyzing peptide bond formation. By occupying this critical region, this compound sterically hinders the correct positioning of the aminoacyl- and peptidyl-tRNAs (transfer RNAs) in the A- (acceptor) and P- (peptidyl) sites, respectively. This obstruction prevents the formation of peptide bonds, thereby halting the elongation of the nascent polypeptide chain and leading to a cessation of protein synthesis.

The Architecture of Etamycin Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etamycin, a member of the streptogramin B family of antibiotics, is a cyclic depsipeptide with potent activity against Gram-positive bacteria. Produced by the soil actinomycete Streptomyces griseoviridus, its complex molecular structure is assembled through a sophisticated nonribosomal peptide synthetase (NRPS) pathway. This technical guide provides an in-depth exploration of the this compound biosynthetic pathway, detailing the genetic architecture, enzymatic machinery, and precursor supply routes. It is intended to serve as a comprehensive resource for researchers in natural product biosynthesis, synthetic biology, and drug development, offering insights into the intricate mechanisms that govern the production of this clinically relevant antibiotic.

Introduction

This compound, also known as viridogrisein, is a peptidolactone antibiotic first isolated in the 1950s. Its unique structure, characterized by a macrocyclic core and a 3-hydroxypicolinic acid (3-HPA) chromophore, is responsible for its mechanism of action, which involves the inhibition of bacterial protein synthesis. The biosynthesis of this compound is a classic example of nonribosomal peptide synthesis, a modular enzymatic assembly line that allows for the incorporation of non-proteinogenic amino acids and the creation of complex cyclic structures. Understanding the this compound biosynthetic pathway not only provides fundamental knowledge of NRPS systems but also opens avenues for the bioengineering of novel antibiotic derivatives with improved therapeutic properties.

The this compound Biosynthetic Gene Cluster

The genetic blueprint for this compound biosynthesis is encoded in a large, 105-kilobase (kb) gene cluster within the genome of Streptomyces griseoviridus.[1] This cluster, designated sgv, contains 36 open reading frames (ORFs) that orchestrate the entire biosynthetic process, from precursor synthesis to the final assembly of the this compound molecule.[1] The this compound-specific portion of the cluster is characterized by the presence of four large nonribosomal peptide synthetase (NRPS) genes.[1]

Precursor Supply Pathways

The biosynthesis of this compound draws upon a variety of primary metabolic precursors. Radiotracer studies have been instrumental in identifying the building blocks that constitute the this compound scaffold.

Amino Acid Precursors

The peptide backbone of this compound is assembled from a specific set of amino acids. Experimental evidence from radiolabeling studies has confirmed the incorporation of the following precursors:

-

L-Threonine: Forms the threonine residue in the this compound core.

-

L-Alanine: Incorporated as an alanine residue.

-

L-Leucine: Serves as the precursor to the D-leucine residue found in the final molecule. The conversion from the L- to the D-enantiomer is a common feature of NRPS biosynthesis.

-

L-Methionine: The methyl group of L-methionine is utilized for the N-methylation of specific amino acid residues within the peptide chain.

3-Hydroxypicolinic Acid (3-HPA) Chromophore Biosynthesis

A key structural feature of this compound is the 3-hydroxypicolinic acid (3-HPA) chromophore, which is crucial for its biological activity. The biosynthesis of 3-HPA has been reconstituted in vitro and proceeds from the primary metabolite L-lysine. This transformation is catalyzed by a series of dedicated enzymes encoded within the sgv gene cluster.

The enzymatic cascade involves:

-

An L-lysine 2-aminotransferase

-

A two-component monooxygenase

-

A FAD-dependent dehydrogenase

This series of reactions converts L-lysine into the 3-HPA moiety, which is then activated and incorporated into the growing peptide chain.

The Nonribosomal Peptide Synthetase (NRPS) Assembly Line

The core of this compound biosynthesis is a multi-enzyme complex of four nonribosomal peptide synthetases (NRPSs). These large, modular proteins act as an assembly line, sequentially adding and modifying amino acid building blocks to construct the final cyclic depsipeptide.

While the exact module and domain organization of the four specific NRPSs in the this compound pathway (likely encoded by genes such as sgvP, sgvS, sgvV, and sgvY) require further detailed bioinformatic analysis of the published gene cluster, the general architecture of NRPS modules is well-established. Each module is responsible for the incorporation of a single amino acid and typically consists of the following domains:

-

Adenylation (A) domain: Selects and activates the specific amino acid substrate by converting it to an aminoacyl-adenylate.

-

Thiolation (T) domain (or Peptidyl Carrier Protein, PCP): Covalently tethers the activated amino acid via a phosphopantetheinyl arm.

-

Condensation (C) domain: Catalyzes the formation of a peptide bond between the amino acid on its own T domain and the growing peptide chain attached to the T domain of the previous module.

-

Epimerization (E) domain: In some modules, this domain is present to convert an L-amino acid to its D-epimer. This is expected for the incorporation of D-leucine in this compound.

-

Methyltransferase (M) domain: Responsible for the N-methylation of the peptide backbone, using S-adenosyl methionine as a methyl donor.

-

Thioesterase (TE) domain: Typically found at the end of the last NRPS module, this domain is responsible for the release of the final peptide chain, often through cyclization.

The logical flow of the NRPS assembly line dictates the sequence of amino acids in the final this compound product.

Figure 1. Conceptual workflow of this compound biosynthesis.

Key Enzymes in this compound Biosynthesis

Beyond the core NRPS machinery, several other enzymes encoded within the sgv cluster play critical roles in this compound biosynthesis.

3-Hydroxypicolinic Acid Activating Enzyme

A crucial step in initiating the assembly process is the activation of the 3-HPA chromophore. This is carried out by a dedicated 3-hydroxypicolinic acid activating enzyme . This enzyme adenylates 3-HPA, preparing it for loading onto the first NRPS module.

Quantitative Data

Currently, there is a limited amount of publicly available quantitative data on the this compound biosynthetic pathway. The following table summarizes the types of data that are crucial for a comprehensive understanding and for metabolic engineering efforts. Future research should focus on quantifying these parameters.

| Parameter | Description | Potential Experimental Method |

| Enzyme Kinetics | Michaelis-Menten constants (Km, Vmax) for the A-domains of the NRPS modules with their respective amino acid substrates. | In vitro enzyme assays with purified NRPS domains and radiolabeled or fluorescently labeled substrates. |

| Precursor Incorporation Rates | The rate at which radiolabeled precursors (e.g., 14C-L-leucine, 14C-L-alanine) are incorporated into the this compound molecule. | Pulse-chase experiments with radiolabeled precursors followed by extraction and quantification of this compound. |

| Product Titer | The concentration of this compound produced by S. griseoviridus under various fermentation conditions. | High-Performance Liquid Chromatography (HPLC) analysis of culture extracts. |

Experimental Protocols

This section outlines the general methodologies for key experiments used to elucidate the this compound biosynthetic pathway.

Gene Inactivation and Complementation in Streptomyces

Objective: To confirm the function of a specific gene in the this compound biosynthetic pathway.

Methodology:

-

Construction of a Gene Disruption Cassette: A cassette containing an antibiotic resistance gene flanked by regions of homology to the target gene is constructed.

-

Transformation: The disruption cassette is introduced into Streptomyces griseoviridus via protoplast transformation or intergeneric conjugation from E. coli.

-

Homologous Recombination: The cassette integrates into the Streptomyces chromosome via double crossover, replacing the target gene.

-

Selection and Verification: Mutants are selected based on antibiotic resistance and verified by PCR and Southern blot analysis.

-

Phenotypic Analysis: The mutant strain is fermented, and the culture extract is analyzed by HPLC to confirm the loss of this compound production.

-

Complementation: The wild-type copy of the disrupted gene is introduced back into the mutant on an integrative plasmid to restore this compound production, confirming the gene's function.

Figure 2. Workflow for gene inactivation and complementation.

Purification of the 3-Hydroxypicolinic Acid Activating Enzyme

Objective: To isolate the 3-HPA activating enzyme for biochemical characterization.

Methodology:

-

Cell Lysis: Streptomyces griseoviridus mycelium is harvested and lysed to release the intracellular proteins.

-

Clarification: The cell lysate is centrifuged to remove cell debris.

-

Ammonium Sulfate Precipitation: A fractional precipitation with ammonium sulfate is performed to enrich for the target enzyme.

-

Chromatography: A series of column chromatography steps are employed for further purification. This typically includes:

-

Ion-exchange chromatography (e.g., DEAE-cellulose) to separate proteins based on charge.

-

Hydrophobic interaction chromatography to separate proteins based on hydrophobicity.

-

Size-exclusion chromatography (gel filtration) to separate proteins based on size.

-

-

Purity Analysis: The purity of the enzyme at each step is monitored by SDS-PAGE.

-

Activity Assay: The enzymatic activity is tracked throughout the purification process using an ATP-pyrophosphate exchange assay in the presence of 3-HPA.

Conclusion and Future Perspectives

The biosynthesis of this compound is a testament to the remarkable metabolic capabilities of Streptomyces. The elucidation of its biosynthetic gene cluster and the characterization of key enzymes have provided a solid foundation for further research. Future efforts in this area should focus on:

-

Detailed NRPS Characterization: A thorough bioinformatic and experimental analysis of the four NRPSs to determine the precise module and domain organization and to confirm the substrate specificity of each A-domain.

-

Quantitative Modeling: The generation of quantitative data on enzyme kinetics, precursor fluxes, and product titers will be essential for building predictive models of this compound biosynthesis.

-

Metabolic Engineering: With a comprehensive understanding of the pathway, targeted genetic modifications can be made to improve this compound yield or to generate novel derivatives through precursor-directed biosynthesis and combinatorial biosynthesis approaches.

The knowledge gained from studying the this compound biosynthetic pathway will not only advance our understanding of NRPS systems but also contribute to the development of new and improved antibiotics to combat the growing threat of antimicrobial resistance.

References

The Biological Activity of Etamycin: A Technical Guide for Researchers

An In-depth Examination of the Antimicrobial Properties and Mechanism of Action of a Potent Streptogramin B Antibiotic

Introduction

Etamycin, also known as viridogrisein, is a cyclic peptide antibiotic belonging to the streptogramin B class.[1] First isolated from a Streptomyces species, it has garnered renewed interest due to its potent activity against a range of challenging bacterial pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[2][3] This technical guide provides a comprehensive overview of the biological activity of this compound, focusing on its mechanism of action, antimicrobial spectrum, cytotoxicity, and the experimental methodologies used to characterize these properties.

Mechanism of Action: Inhibition of Protein Synthesis

As a streptogramin B antibiotic, this compound's primary mechanism of action is the inhibition of bacterial protein synthesis.[4] This is achieved through its interaction with the 50S ribosomal subunit, a critical component of the bacterial protein synthesis machinery.

Specifically, this compound binds to the peptidyl transferase center (PTC) on the 23S rRNA of the 50S subunit.[5] This binding occludes the entrance to the nascent peptide exit tunnel, effectively blocking the elongation of the polypeptide chain. This steric hindrance prevents the growing peptide from passing through the tunnel, leading to the premature dissociation of peptidyl-tRNA from the ribosome and the cessation of protein synthesis.

The following diagram illustrates the proposed mechanism of this compound's interference with protein synthesis:

Antimicrobial Spectrum and Potency

This compound exhibits potent activity primarily against Gram-positive bacteria, including clinically significant resistant strains.

Quantitative Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a key measure of an antibiotic's potency. The following table summarizes the reported MIC values for this compound against various bacterial strains.

| Bacterial Strain | Type | MIC (µg/mL) | Reference |

| Staphylococcus aureus (MRSA) | Gram-positive | 1 - 2 | |

| Mycobacterium abscessus | Gram-positive | Not specified | |

| Various Gram-positive bacteria | Gram-positive | Not specified | |

| Select Gram-negative pathogens | Gram-negative | Not specified |

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against various bacterial strains.

Cytotoxicity Profile

A critical aspect of antibiotic development is ensuring minimal toxicity to host cells. This compound has been shown to exhibit low cytotoxicity at concentrations significantly higher than its effective antimicrobial concentrations.

Quantitative Cytotoxicity Data

In Vivo Efficacy

Preclinical studies in animal models have demonstrated the in vivo efficacy of this compound in treating bacterial infections.

Murine Sepsis Model

In a murine model of MRSA sepsis, this compound conferred significant protection from mortality. Mice infected with a lethal dose of MRSA and subsequently treated with this compound showed a significantly higher survival rate compared to the control group.

The following diagram outlines a typical workflow for an in vivo murine sepsis model used to evaluate antibiotic efficacy.

| Animal Model | Pathogen | This compound Dose | Outcome | Reference |

| Murine Sepsis Model | MRSA | 20 mg/kg | Significant protection from mortality |

Table 2: Summary of In Vivo Efficacy of this compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Protocol (Broth Microdilution Method):

-

Preparation of Bacterial Inoculum:

-

A fresh culture of the test bacterium (e.g., MRSA) is grown on an appropriate agar medium.

-

Several colonies are suspended in a sterile broth (e.g., Mueller-Hinton Broth) to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

The bacterial suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of this compound Dilutions:

-

A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).

-

A series of two-fold dilutions of this compound are prepared in a 96-well microtiter plate using sterile broth.

-

-

Inoculation and Incubation:

-

Each well containing the diluted this compound is inoculated with the prepared bacterial suspension.

-

Control wells are included: a positive control (bacteria with no antibiotic) and a negative control (broth only).

-

The plate is incubated at 37°C for 18-24 hours.

-

-

Determination of MIC:

-

The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the bacteria.

-

Cytotoxicity Assay (MTT Assay)

Objective: To assess the effect of this compound on the viability of mammalian cells.

Protocol:

-

Cell Culture:

-

Mammalian cells (e.g., HeLa, HepG2) are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

-

-

Treatment with this compound:

-

The culture medium is replaced with fresh medium containing various concentrations of this compound.

-

Control wells include cells treated with vehicle (solvent for this compound) and untreated cells.

-

-

Incubation:

-

The plate is incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

-

-

MTT Assay:

-

A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

The plate is incubated for an additional 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

A solubilizing agent (e.g., DMSO or a specialized detergent) is added to dissolve the formazan crystals.

-

-

Data Analysis:

-

The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Cell viability is expressed as a percentage of the untreated control.

-

In Vivo Murine Sepsis Model

Objective: To evaluate the therapeutic efficacy of this compound in a mouse model of systemic infection.

Protocol:

-

Animal Model:

-

Female CD1 mice (8 weeks old) are typically used.

-

-

Induction of Sepsis:

-

Mice are injected intraperitoneally with a lethal dose of MRSA (e.g., 2 x 10⁹ CFU) suspended in a solution such as 1% mucin to enhance infectivity.

-

-

Treatment:

-

At specified time points post-infection (e.g., 1 and 8 hours), mice are treated with this compound (e.g., 20 mg/kg, intraperitoneally) or a vehicle control (e.g., DMSO).

-

-

Monitoring and Endpoint:

-

Mice are monitored for signs of sepsis and survival for a defined period (e.g., 72 hours).

-

The primary endpoint is survival. Secondary endpoints can include bacterial load in blood and organs, which are determined by plating serial dilutions of homogenized tissues.

-

Signaling Pathways

Currently, there is limited direct evidence in the available literature specifically detailing the effects of this compound on bacterial signaling pathways such as quorum sensing. However, it is known that some antibiotics, at sub-inhibitory concentrations, can modulate the expression of genes involved in virulence and communication. Further research is warranted to investigate the potential impact of this compound on these crucial regulatory networks.

The following diagram illustrates a generic bacterial quorum sensing pathway, a potential target for future investigation with this compound.

References

- 1. broadpharm.com [broadpharm.com]

- 2. researchgate.net [researchgate.net]

- 3. Erythromycin binding is reduced in ribosomes with conformational alterations in the 23 S rRNA peptidyl transferase loop - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. MTT assay protocol | Abcam [abcam.com]

- 5. Fine structure of the peptidyl transferase centre on 23 S-like rRNAs deduced from chemical probing of antibiotic-ribosome complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Etamycin Production by Streptomyces Species

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etamycin, also known as viridogrisein, is a non-ribosomally synthesized peptide antibiotic with significant antibacterial properties. This technical guide provides a comprehensive overview of the Streptomyces species known to produce this complex secondary metabolite, with a primary focus on Streptomyces griseoviridus. It delves into the genetic basis of this compound biosynthesis, detailing the identified biosynthetic gene cluster and the roles of the key enzymes involved. Furthermore, this document outlines established experimental protocols for the cultivation of this compound-producing Streptomyces, along with methodologies for the extraction, purification, and quantification of the antibiotic. Quantitative data from various studies are summarized to provide a comparative analysis of production parameters. Finally, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the underlying biological and technical processes.

This compound-Producing Streptomyces Species

The primary producer of this compound is Streptomyces griseoviridus [1]. Research has also identified Streptomyces albolongus as a producer of this compound, alongside griseoviridin[2]. These Gram-positive, filamentous bacteria are typically isolated from soil environments. In addition to the parent compound, S. griseoviridus is known to produce several congeners of this compound, where the amino acid composition of the peptide core is varied. The relative proportions of these congeners are influenced by the composition of the culture medium[3].

Biosynthesis of this compound

This compound is a member of the streptogramin B family of antibiotics and its biosynthesis is a complex process orchestrated by a large enzymatic assembly line.

The this compound Biosynthetic Gene Cluster in Streptomyces griseoviridus

The complete biosynthetic gene cluster responsible for the production of both this compound (viridogrisein, VG) and the synergistic antibiotic griseoviridin (GV) has been identified in Streptomyces griseoviridus. This contiguous region of DNA, designated the sgv cluster, spans approximately 105 kilobases (kb) and contains 36 open reading frames (ORFs) [1].

The genes for this compound and griseoviridin biosynthesis are spatially organized into distinct "halves" within the cluster. The biosynthesis of this compound is primarily governed by a set of four non-ribosomal peptide synthetases (NRPSs) [1].

Non-Ribosomal Peptide Synthetase (NRPS) Machinery

NRPSs are large, modular enzymes that synthesize peptides in an assembly-line fashion, independent of ribosomes. Each module is responsible for the incorporation of a specific amino acid into the growing peptide chain. A typical NRPS module is composed of three core domains:

-

Adenylation (A) domain: Selects and activates the specific amino acid substrate as an aminoacyl adenylate.

-

Thiolation (T) domain (or Peptidyl Carrier Protein, PCP): Covalently binds the activated amino acid via a phosphopantetheinyl arm.

-

Condensation (C) domain: Catalyzes the formation of a peptide bond between the amino acid on its own T domain and the growing peptide chain attached to the T domain of the preceding module.

The sgv cluster in S. griseoviridus encodes four NRPS enzymes that are essential for the step-wise assembly of the this compound peptide backbone.

Precursor Supply and Tailoring Enzymes

The biosynthesis of this compound involves the incorporation of both proteinogenic and non-proteinogenic amino acids. The biosynthetic gene cluster contains genes encoding enzymes responsible for the synthesis of these unusual precursors. For instance, the chromophore of this compound, 3-hydroxypicolinic acid (3-HPA), is synthesized from L-lysine. The sgvL gene within the cluster encodes an L-lysine 2-aminotransferase, which catalyzes the initial step in this pathway. A 3-hydroxypicolinic acid activating enzyme has been purified from S. griseoviridus and is crucial for the initiation of the NRPS assembly line.

The following diagram illustrates the proposed biosynthetic pathway for this compound, highlighting the key enzymatic steps and precursor molecules.

Caption: Proposed biosynthetic pathway of this compound via the NRPS assembly line.

Quantitative Data on this compound Production

Quantitative data on this compound production by Streptomyces species is limited in the publicly available literature. However, studies on the production of other antibiotics by Streptomyces provide a framework for understanding the potential yields and the factors that influence them. The following table summarizes representative data for antibiotic production by Streptomyces, which can serve as a benchmark for optimizing this compound production.

| Streptomyces Species | Antibiotic | Fermentation Scale | Medium Components (g/L) | Incubation Conditions | Yield | Reference |

| S. ahygroscopicus ΔnysB | Tetramycin | Shake Flask | Corn starch (25.08), Soybean cake meal (30), Glucose (37.70), NaCl (0.2), MgSO₄ (0.2), K₂HPO₄ (0.1), FeSO₄ (0.2), CaCO₃ (5), (NH₄)₂SO₄ (0.24) | - | 167.19 mg/L | |

| S. rimosus AG-P1441 | Antimicrobial Compound | 5-L Bioreactor | Glucose (30), Corn starch (35), Soybean meal (25), MgCl₂ (0.12), Glutamate (1.0) | 28°C, 120 h, 500 rpm, 1 vvm aeration | 29 mm inhibition zone | |

| S. erythreus | Erythromycin | Shake Flask | Starch (52.4), Dextrin (14.3), Soybean cake meal (45.6), Corn steep liquor (14.7) | - | 6192 U/mL | |

| S. eurythermus | Angolamycin | 10 L | Production medium: Glucose (40), Soybean meal (15), Yeast extract (5), NaCl (2), CaCO₃ (4) | 28°C, 7-9 days, 180 rpm | 15 mg/L |

Experimental Protocols

Isolation and Cultivation of this compound-Producing Streptomyces

4.1.1. Isolation from Soil Samples

-

Sample Preparation: Suspend 1 gram of soil in 9 mL of sterile distilled water.

-

Serial Dilution: Perform serial dilutions of the soil suspension up to 10⁻⁵.

-

Plating: Spread 0.1 mL of each dilution onto Starch Casein Agar (SCA) or International Streptomyces Project (ISP) media.

-

Incubation: Incubate the plates at 28-30°C for 7-14 days.

-

Colony Selection: Identify potential Streptomyces colonies based on their characteristic chalky, filamentous appearance.

-

Purification: Streak selected colonies onto fresh agar plates to obtain pure cultures.

4.1.2. Seed Culture Preparation

-

Medium: Prepare a seed culture medium such as Tryptone Soya Broth (TSB) or a specific seed medium as described in the literature.

-

Inoculation: Inoculate a flask containing the seed medium with a loopful of spores or mycelia from a fresh agar plate.

-

Incubation: Incubate the flask at 28°C on a rotary shaker at 200 rpm for 48 hours.

4.1.3. Production Culture

-

Medium: Prepare a production medium optimized for antibiotic production. The composition can be varied to enhance this compound yield. A representative production medium for a related antibiotic includes (per liter): 40 g glucose, 15 g soybean meal, 5 g yeast extract, 2 g NaCl, and 4 g CaCO₃, with the pH adjusted to 7.2.

-

Inoculation: Inoculate the production medium with 5-10% (v/v) of the seed culture.

-

Incubation: Incubate the production culture at 28°C for 7-9 days on a rotary shaker at 180-200 rpm.

The following diagram illustrates a general workflow for the cultivation of this compound-producing Streptomyces.

Caption: General workflow for the isolation and cultivation of Streptomyces.

Extraction and Purification of this compound

4.2.1. Extraction

-

Harvesting: After the fermentation period, separate the mycelial biomass from the culture broth by centrifugation (e.g., 8,000-10,000 x g for 20 minutes).

-

pH Adjustment: Adjust the pH of the supernatant to 8.0-8.5 using 1N NaOH.

-

Solvent Extraction: Extract the supernatant twice with an equal volume of ethyl acetate in a separatory funnel. Shake vigorously for 15 minutes during each extraction. Other solvents like n-butanol can also be effective.

-

Concentration: Pool the organic layers and concentrate them under reduced pressure using a rotary evaporator at 40°C to obtain a crude extract.

4.2.2. Purification

A multi-step chromatographic approach is typically employed for the purification of this compound.

-

Silica Gel Column Chromatography (Initial Purification):

-

Prepare a silica gel (e.g., 60-120 mesh) column packed in a non-polar solvent like chloroform or hexane.

-

Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol) and load it onto the column.

-

Elute the column with a stepwise gradient of a polar solvent in a non-polar solvent (e.g., methanol in chloroform or ethyl acetate in hexane).

-

Collect fractions and monitor for the presence of this compound using Thin Layer Chromatography (TLC) and a bioassay against a sensitive bacterial strain.

-

-

High-Performance Liquid Chromatography (HPLC) (Final Purification):

-

Pool the active fractions from the silica gel column and concentrate them.

-

Further purify the sample using reversed-phase HPLC (RP-HPLC) with a C18 column.

-

Elute with a gradient of an organic solvent (e.g., acetonitrile or methanol) in water, often with an acid modifier like trifluoroacetic acid (TFA) or formic acid.

-

Monitor the elution profile at a suitable wavelength (e.g., 220 nm and 305 nm for the picolinic acid chromophore) and collect the peak corresponding to this compound.

-

Confirm the purity and identity of the final product using mass spectrometry and NMR spectroscopy.

-

The following diagram outlines a typical workflow for the extraction and purification of this compound.

Caption: Workflow for the extraction and purification of this compound.

Conclusion

The production of this compound from Streptomyces species, particularly S. griseoviridus, represents a promising avenue for the development of novel antibacterial agents. A thorough understanding of the genetic basis of its biosynthesis, coupled with the optimization of fermentation and purification protocols, is crucial for maximizing yields and ensuring the economic viability of its production. The detailed methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to advance the study and application of this potent antibiotic. Further research focusing on the targeted genetic engineering of the biosynthetic pathway and the statistical optimization of fermentation parameters holds the potential to significantly enhance this compound production and facilitate its journey from the laboratory to clinical applications.

References

An In-Depth Technical Guide to the Mode of Action of Etamycin (Viridogrisein)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etamycin, also known as Viridogrisein, is a type B streptogramin antibiotic with potent activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). As a member of the streptogramin family, this compound functions by inhibiting bacterial protein synthesis. This guide provides a comprehensive technical overview of the molecular mechanism of action of this compound, detailing its interaction with the bacterial ribosome and the subsequent effects on translation. It includes a compilation of available quantitative data, detailed experimental methodologies for key assays, and visual representations of the relevant pathways and workflows to support further research and drug development efforts.

Core Mechanism of Action

This compound is a cyclic depsipeptide antibiotic that targets the 50S subunit of the bacterial ribosome. Its primary mechanism of action is the inhibition of protein synthesis by obstructing the passage of the nascent polypeptide chain through the ribosomal exit tunnel. This interference leads to the premature dissociation of peptidyl-tRNA from the ribosome, thereby halting protein elongation.[1][2][3]

This compound, as a streptogramin B antibiotic, exhibits a synergistic effect with streptogramin A antibiotics like griseoviridin.[4][5] While this compound (streptogramin B) binds within the nascent peptide exit tunnel, streptogramin A antibiotics bind to the peptidyl transferase center (PTC). The binding of streptogramin A induces a conformational change in the ribosome that increases the binding affinity for streptogramin B, leading to a more potent bactericidal effect.

Ribosomal Binding Site

Inhibition of Protein Synthesis

The binding of this compound within the ribosomal exit tunnel has a direct consequence on the elongation stage of protein synthesis. As the nascent polypeptide chain grows, it is unable to traverse the tunnel past the bound antibiotic. This steric hindrance leads to a cascade of events:

-

Stalling of Translation: The ribosome is halted on the mRNA template.

-

Destabilization of Peptidyl-tRNA: The obstruction of the exit tunnel leads to conformational changes that destabilize the interaction between the peptidyl-tRNA in the P-site and the ribosome.

-

Premature Dissociation: The peptidyl-tRNA, carrying the incomplete polypeptide chain, prematurely dissociates from the ribosome.

This premature termination of protein synthesis is the ultimate cause of the bacteriostatic and, in synergy with streptogramin A, bactericidal effects of this compound.

Quantitative Data

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound

| Bacterial Strain | MIC (µg/mL) | Reference |

| Methicillin-Resistant Staphylococcus aureus (MRSA) ATCC 33591 | 8 - 16 | |

| Methicillin-Resistant Staphylococcus aureus (MRSA) Sanger 252 | 16 | |

| Methicillin-Resistant Staphylococcus aureus (MRSA) UAMS1182 | 4 | |

| Community-Associated MRSA (CA-MRSA) strains | 1 - 2 | |

| Hospital-Associated MRSA (HA-MRSA) strains | 1 - 2 | |

| Mycobacterium avium JCM15430 | 0.097 | |

| Mycobacterium intracellulare JCM6384 | 0.19 | |

| Mycobacterium bovis BCG Pasteur | 0.78 |

Table 2: Cytotoxicity of this compound

| Cell Line | IC50 (µM) | Notes | Reference |

| HeLa (Human cervical adenocarcinoma) | >10 (estimated) | This compound was found to be non-cytotoxic at concentrations more than 20-fold above the MIC against MRSA. Specific IC50 values from dedicated cytotoxicity assays on human cell lines were not found in the reviewed literature. |

Experimental Protocols

In Vitro Transcription-Translation (IVTT) Inhibition Assay

This assay is used to determine the concentration of this compound required to inhibit protein synthesis by 50% (IC50). A cell-free system containing all the necessary components for transcription and translation is utilized.

Materials:

-

E. coli S30 extract system for IVTT

-

Plasmid DNA encoding a reporter gene (e.g., luciferase or β-galactosidase)

-

Amino acid mixture (including a radiolabeled amino acid like 35S-methionine if using autoradiography for detection)

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

Transcription and translation reaction buffers

-

Detection reagents for the reporter protein (e.g., luciferase substrate, ONPG for β-galactosidase) or equipment for detecting radioactivity.

Protocol:

-

Reaction Setup: In a microcentrifuge tube, combine the E. coli S30 extract, reaction buffer, amino acid mixture, and plasmid DNA.

-

Inhibitor Addition: Add varying concentrations of this compound to the reaction tubes. Include a no-drug control and a solvent-only control.

-

Incubation: Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours) to allow for transcription and translation.

-

Detection:

-

Luciferase Reporter: Add the luciferase substrate and measure the luminescence using a luminometer.

-

β-galactosidase Reporter: Add ONPG and measure the absorbance at 420 nm after a color development period.

-

Radiolabeling: Precipitate the synthesized proteins using trichloroacetic acid (TCA), collect on a filter, and measure the incorporated radioactivity using a scintillation counter.

-

-

Data Analysis: Plot the percentage of inhibition of protein synthesis against the logarithm of the this compound concentration. The IC50 value is determined from the resulting dose-response curve.

Ribosome Binding Assay (Nitrocellulose Filter Binding)

This assay measures the binding affinity of this compound to bacterial ribosomes. It relies on the principle that proteins and ribosome-ligand complexes are retained by a nitrocellulose filter, whereas unbound small molecules and RNA are not.

Materials:

-

Purified 70S ribosomes from a suitable bacterial strain (e.g., E. coli MRE600)

-

Radiolabeled this compound ([3H]-etamycin or [14C]-etamycin) or a fluorescently labeled derivative.

-

Binding buffer (e.g., Tris-HCl, MgCl2, NH4Cl, β-mercaptoethanol)

-

Nitrocellulose filters (0.45 µm pore size)

-

Vacuum filtration apparatus

-

Scintillation counter or fluorescence detector.

Protocol:

-

Binding Reaction: In a series of tubes, incubate a fixed concentration of purified 70S ribosomes with increasing concentrations of radiolabeled this compound in the binding buffer. Include a control with no ribosomes to determine non-specific binding to the filter.

-

Equilibration: Incubate the reactions at an appropriate temperature (e.g., 37°C) for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes).

-

Filtration: Apply the reaction mixtures to the nitrocellulose filters under gentle vacuum.

-

Washing: Wash the filters with ice-cold binding buffer to remove unbound radiolabeled this compound.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the amount of bound radiolabeled this compound against the concentration of free ligand. The dissociation constant (Kd) can be determined by non-linear regression analysis of the saturation binding curve.

Toeprinting Assay

This assay can be used to map the precise location of ribosome stalling on an mRNA template induced by an antibiotic.

Materials:

-

In vitro transcription/translation system (e.g., PURE system or S30 extract)

-

Linear DNA template containing a promoter, a ribosome binding site, and the coding sequence of interest.

-

32P-labeled DNA primer complementary to a region downstream of the expected stall site.

-

Reverse transcriptase

-

dNTPs

-

This compound

-

Sequencing gel apparatus.

Protocol:

-

In Vitro Translation: Set up an in vitro translation reaction with the DNA template and the translation system. Add this compound to induce ribosome stalling.

-

Primer Annealing: Add the 32P-labeled primer to the reaction and anneal it to the mRNA.

-

Reverse Transcription: Initiate reverse transcription by adding reverse transcriptase and dNTPs. The reverse transcriptase will extend the primer until it encounters the stalled ribosome.

-

Analysis: Denature the samples and run them on a sequencing gel alongside a sequencing ladder generated from the same DNA template. The position of the "toeprint" band, which corresponds to the truncated cDNA product, reveals the precise location of the ribosome stall site.

Visualizations

Figure 1: this compound's mechanism of inhibiting bacterial protein synthesis.

References

- 1. Use of 50 S-binding antibiotics to characterize the ribosomal site to which peptidyl-tRNA is bound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. embopress.org [embopress.org]

- 3. Nascent polypeptide within the exit tunnel stabilizes the ribosome to counteract risky translation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of the biosynthetic gene cluster and regulatory cascade for the synergistic antibacterial antibiotics griseoviridin and viridogrisein in Streptomyces griseoviridis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vitro experimental system for analysis of transcription-translation coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

Etamycin: A Technical Guide to its Activity Against Gram-Positive Bacteria

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The emergence of multidrug-resistant Gram-positive bacteria, particularly Methicillin-Resistant Staphylococcus aureus (MRSA), presents a significant global health challenge, necessitating the discovery of novel antibiotics.[1] Etamycin, a streptogramin antibiotic, has demonstrated considerable efficacy against a range of these pathogens.[2][3] This document provides a comprehensive technical overview of this compound's antibacterial activity, detailing its mechanism of action, spectrum of activity with quantitative data, and the experimental protocols used for its evaluation.

Mechanism of Action: Inhibition of Protein Synthesis

This compound belongs to the streptogramin class of antibiotics, which function by inhibiting bacterial protein synthesis.[2][3] This is a critical cellular process, and its disruption is lethal to bacteria. The primary target for this compound and other streptogramins is the 50S subunit of the bacterial ribosome.

This compound binds to the peptidyl transferase center (PTC) within the 23S rRNA component of the 50S subunit. This binding event interferes with the elongation of the polypeptide chain, a crucial step in protein synthesis. By obstructing the path of the nascent polypeptide chain through the ribosomal exit tunnel, this compound effectively halts protein production, leading to a bacteriostatic or bactericidal effect. This mechanism is distinct from that of many other antibiotic classes, providing a potential avenue to combat existing resistance.

Spectrum of Activity and Potency

This compound exhibits potent activity against a variety of clinically significant Gram-positive bacteria, including strains that are resistant to other antibiotics. Its efficacy is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium.

Quantitative Data: MIC Values

The following table summarizes the MIC values for this compound against several Gram-positive pathogens. Lower MIC values indicate higher potency.

| Bacterial Species | Strain Type / Designation | MIC (mg/L) | Reference |

| Staphylococcus aureus | Methicillin-Resistant (HA-MRSA) | 1 - 2 | |

| Staphylococcus aureus | Methicillin-Resistant (CA-MRSA) | 1 - 2 | |

| Streptococcus pyogenes | Serotype M1 | 2 | |

| Streptococcus agalactiae | Strain COH1 | 4 | |

| Enterococcus faecalis | Vancomycin-Resistant (VRE) | 4 |

HA-MRSA: Hospital-Associated MRSA; CA-MRSA: Community-Associated MRSA

Experimental Protocols

The evaluation of this compound's antibacterial activity relies on standardized microbiological assays. The methodologies for two key experiments are detailed below.

Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard procedure for determining the MIC of an antibiotic against a specific bacterium.

Protocol:

-

Inoculum Preparation: A pure culture of the test bacterium is grown on an appropriate agar medium. Several colonies are suspended in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

-

Antibiotic Dilution: this compound is serially diluted (typically two-fold) in cation-adjusted Mueller-Hinton Broth (CAMHB) within a 96-well microtiter plate. This creates a range of decreasing antibiotic concentrations across the plate.

-

Inoculation: Each well containing the diluted antibiotic is inoculated with the prepared bacterial suspension. Control wells are included: a positive control (bacteria with no antibiotic) and a negative control (broth only).

-

Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours under ambient air conditions.

-

Result Interpretation: The MIC is determined as the lowest concentration of this compound at which there is no visible growth (turbidity) in the well.

Time-Kill Kinetic Assay

Time-kill assays provide information on the pharmacodynamics of an antibiotic, revealing whether its effect is concentration-dependent and the rate at which it kills the bacteria.

Protocol:

-

Culture Preparation: A logarithmic-phase bacterial culture is prepared in a suitable broth.

-

Antibiotic Exposure: The culture is divided into several flasks. This compound is added at concentrations corresponding to multiples of the predetermined MIC (e.g., 2x, 4x, 8x MIC). A growth control flask with no antibiotic is also maintained.

-

Sampling Over Time: Aliquots are removed from each flask at specified time points (e.g., 0, 2, 4, 8, 12, 24 hours).

-

Viable Cell Count: The samples are serially diluted and plated on agar to determine the number of viable bacteria (colony-forming units per milliliter, CFU/mL).

-

Data Analysis: The log₁₀ CFU/mL is plotted against time for each antibiotic concentration. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum. Studies show this compound displays favorable time-kill kinetics when compared to vancomycin.

Potential for Resistance

While specific resistance mechanisms to this compound are not yet broadly characterized, Gram-positive bacteria can develop resistance to ribosome-targeting antibiotics through several general mechanisms:

-

Target Site Modification: The most common mechanism is the modification of the antibiotic's binding site on the ribosome. This often involves enzymatic methylation of specific nucleotides in the 23S rRNA, which can reduce the binding affinity of the drug.

-

Efflux Pumps: Bacteria can acquire genes that code for membrane proteins capable of actively pumping the antibiotic out of the cell, preventing it from reaching its ribosomal target at a sufficient concentration.

-

Enzymatic Inactivation: Less commonly for this class, bacteria may produce enzymes that chemically modify and inactivate the antibiotic molecule itself.

Understanding these potential resistance pathways is crucial for the future development and stewardship of this compound and related compounds.

References

- 1. Antimicrobial resistance in gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Activity of the streptogramin antibiotic this compound against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Activity of the streptogramin antibiotic this compound against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

Etamycin: An In-depth Technical Guide on its Antimicrobial Properties and Antiviral Potential

For the attention of: Researchers, scientists, and drug development professionals.